molecular formula C8H7F2NO2 B12848752 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine

1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine

Cat. No.: B12848752
M. Wt: 187.14 g/mol
InChI Key: YEWUKOUGKSQVEP-NYYWCZLTSA-N
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Description

1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group and two fluorine atoms attached to a phenyl ring, along with an N-hydroxymethanimine group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine typically involves several steps, starting with the preparation of the precursor compounds. One common synthetic route includes the reaction of 2,3-difluoro-6-methoxyphenylboronic acid with hydroxylamine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the methoxy or fluorine groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine stands out due to its unique combination of functional groups. Similar compounds include:

    2,3-Difluoro-6-Methoxyphenylboronic Acid: Shares the difluoro and methoxy groups but lacks the N-hydroxymethanimine group.

    1-(2,3-Difluoro-6-Methoxyphenyl)-2,2-Difluoroethanone: Contains similar fluorine and methoxy groups but has a different core structure.

    2-(2,3-Difluoro-6-Methoxyphenyl)acetonitrile: Another related compound with a different functional group arrangement.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(NE)-N-[(2,3-difluoro-6-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H7F2NO2/c1-13-7-3-2-6(9)8(10)5(7)4-11-12/h2-4,12H,1H3/b11-4+

InChI Key

YEWUKOUGKSQVEP-NYYWCZLTSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)F)F)/C=N/O

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C=NO

Origin of Product

United States

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